N-(mesitylsulfonyl)-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)isonicotinamide
CAS No.: 518317-73-2
Cat. No.: VC21506766
Molecular Formula: C27H26N2O4S
Molecular Weight: 474.6g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 518317-73-2 |
|---|---|
| Molecular Formula | C27H26N2O4S |
| Molecular Weight | 474.6g/mol |
| IUPAC Name | N-(6,7,8,9-tetrahydrodibenzofuran-2-yl)-N-(2,4,6-trimethylphenyl)sulfonylpyridine-4-carboxamide |
| Standard InChI | InChI=1S/C27H26N2O4S/c1-17-14-18(2)26(19(3)15-17)34(31,32)29(27(30)20-10-12-28-13-11-20)21-8-9-25-23(16-21)22-6-4-5-7-24(22)33-25/h8-16H,4-7H2,1-3H3 |
| Standard InChI Key | ZSLGPLYHXWEKHW-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(C(=C1)C)S(=O)(=O)N(C2=CC3=C(C=C2)OC4=C3CCCC4)C(=O)C5=CC=NC=C5)C |
| Canonical SMILES | CC1=CC(=C(C(=C1)C)S(=O)(=O)N(C2=CC3=C(C=C2)OC4=C3CCCC4)C(=O)C5=CC=NC=C5)C |
Introduction
Chemical Identity and Basic Properties
N-(mesitylsulfonyl)-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)isonicotinamide is a complex organic compound with distinctive structural features that contribute to its potential pharmaceutical applications. The compound is characterized by the following key properties:
| Property | Value |
|---|---|
| CAS Registry Number | 518317-73-2 |
| Molecular Formula | C27H26N2O4S |
| Molecular Weight | 474.6 g/mol |
| Chemical Classification | Sulfonamide derivative containing benzofuran and pyridine moieties |
| Physical State | Solid at room temperature |
The compound combines three key structural elements: a 6,7,8,9-tetrahydrodibenzo[b,d]furan scaffold, a mesitylsulfonyl group, and an isonicotinamide moiety, creating a unique molecular architecture with potential for multiple interaction points with biological targets.
Structural Analysis and Key Features
Core Structural Components
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Tetrahydrodibenzo[b,d]furan Scaffold: This partially saturated tricyclic system consists of a benzene ring fused to a tetrahydrobenzofuran moiety. The tetrahydro portion introduces conformational flexibility while maintaining the general aromatic character of the dibenzofuran system .
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Mesitylsulfonyl Group: The mesityl (2,4,6-trimethylphenyl) component attached via a sulfonyl linkage introduces steric bulk and potential hydrophobic interaction sites. This group is commonly employed in medicinal chemistry to modulate the physicochemical properties of bioactive compounds.
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Isonicotinamide Moiety: This pyridine-based component provides a basic nitrogen atom that can participate in hydrogen bonding and potential interactions with biological targets. The amide linkage offers additional hydrogen bond donor/acceptor capabilities.
Structural Comparison with Related Compounds
The tetrahydrodibenzo[b,d]furan structural element appears in various bioactive compounds, including some with significant pharmaceutical relevance. This scaffold bears structural similarity to components found in natural products and synthetic therapeutics, suggesting potential biological activity for the title compound .
| Structural Element | Potential Contribution to Bioactivity |
|---|---|
| Tetrahydrodibenzofuran scaffold | Provides a rigid framework that can influence receptor binding characteristics |
| Mesitylsulfonyl group | Introduces steric bulk and hydrophobic interactions; may influence selectivity for biological targets |
| Isonicotinamide moiety | Offers hydrogen bonding capabilities and may interact with specific binding sites on target proteins |
Research on similar compounds suggests that modifications to the aryl substituents can significantly influence biological activity. For instance, the presence of electron-withdrawing groups (such as trifluoromethyl) or electron-donating groups (like methoxy) on aromatic rings has been shown to modulate cytotoxicity profiles in structurally related compounds .
Comparison with Structurally Related Bioactive Compounds
Sulfonamide-Based Anticancer Agents
Several sulfonamide derivatives have demonstrated notable anticancer activity, providing context for the potential applications of N-(mesitylsulfonyl)-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)isonicotinamide:
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Benzimidazole-Containing Sulfonamides: Compounds like 2-(1-benzoyl-1H-benzo[d]imidazol-2-ylthio)-N-substituted acetamides have shown cytotoxic activity against MCF7 and HCT116 cell lines, with some derivatives exhibiting IC50 values as low as 0.0047 μM/ml .
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Triazine-Sulfonamide Hybrids: 2-[(4-Amino-6-N-substituted-1,3,5-triazin-2-yl)methylthio]-N-(imidazolidin-2-ylidene)-4-chloro-5-methylbenzenesulfonamide derivatives have demonstrated cytotoxicity against HCT-116, MCF-7, and HeLa cell lines with IC50 values ranging from 3.6 μM to 11.0 μM .
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Ethenesulfonamide Derivatives: (E)-N-Aryl-2-arylethenesulfonamides have shown potent cytotoxicity against a wide spectrum of cancer cell lines, with IC50 values ranging from 5 to 10 nM .
Compounds Containing Benzofuran Moieties
The tetrahydrodibenzofuran scaffold present in the title compound shares structural similarities with several bioactive natural products and synthetic compounds:
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Simonsol G and Related Neolignans: These natural products contain tetrahydrodibenzofuran cores similar to that in the title compound and have demonstrated various biological activities .
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Dibenzofuran Derivatives: Various synthetic dibenzofuran compounds have shown promise as antimicrobial, antitubercular, and anticancer agents .
Research Opportunities and Future Directions
Structure-Activity Relationship Studies
Further investigation into the structure-activity relationships of N-(mesitylsulfonyl)-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)isonicotinamide and its analogs could yield valuable insights for drug development. Potential modifications include:
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Alteration of the substitution pattern on the mesityl group to optimize target binding
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Exploration of various heterocyclic replacements for the isonicotinamide moiety
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Investigation of the impact of stereochemistry in the tetrahydro portion of the dibenzofuran system
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